

5-Bromoquinoline: A Comparative Analysis of Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromoquinoline**

Cat. No.: **B189535**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoline is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^{[1][2][3]} Its structure, featuring a bromine atom at the 5-position of the quinoline ring, imparts unique physicochemical properties and reactivity, making it a valuable intermediate for creating more complex molecules.^{[1][2]} The presence of the bromine atom allows for a variety of chemical transformations, including electrophilic substitutions, nucleophilic substitutions, and cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of **5-bromoquinoline**, along with detailed experimental protocols and visualizations to support research and development efforts.

Core Physicochemical Properties: Theoretical vs. Experimental

A comparative analysis of the theoretical (computed) and experimental properties of **5-bromoquinoline** reveals a good correlation, providing researchers with a solid foundation for its use in further synthesis and experimentation.

Property	Theoretical/Computed Value	Experimental Value
Molecular Formula	C ₉ H ₆ BrN	C ₉ H ₆ BrN
Molecular Weight	208.05 g/mol	208.05 g/mol
Melting Point	-	43-50 °C, 50-52°C
Boiling Point	353.3 ± 27.0 °C at 760 mmHg	105-107 °C at 1 mmHg
Density	1.6 ± 0.1 g/cm ³	1.5617 (estimate)
pKa	3.88 ± 0.12	Data available in IUPAC Digitized pKa Dataset
LogP	3.3, 3.20	-
Refractive Index	1.6641 (estimate), 1.674	-
Flash Point	167.5 ± 23.7 °C	>110 °C (closed cup)
Appearance	-	White to light yellow to green powder/crystal

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **5-bromoquinoline**. Below is a comparison of expected and observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **5-bromoquinoline** shows characteristic signals for the quinoline ring protons. The substitution of a proton at the 5-position results in distinct chemical shifts and coupling patterns for the remaining protons.

¹H NMR Data (CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-4	7.44 - 7.63	m	-
H-3	7.84	d	7.42
H-8	8.10	d	8.24
H-6	8.56	d	8.51

| H-7 | 8.94 | br. s. | - |

¹³C NMR Spectroscopy The carbon NMR spectrum provides further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of **5-bromoquinoline** displays characteristic bands for the quinoline ring and the carbon-bromine bond. Aromatic C-H stretching and ring stretching vibrations are expected.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **5-bromoquinoline**. The presence of a bromine atom results in a characteristic isotopic pattern with peaks at $[M]^+$ and $[M+2]^+$ in an approximate 1:1 ratio. The observed mass-to-charge ratio (m/z) is 208 for the molecular ion (M) and 210 for the M+2 isotope peak.

Experimental Protocols

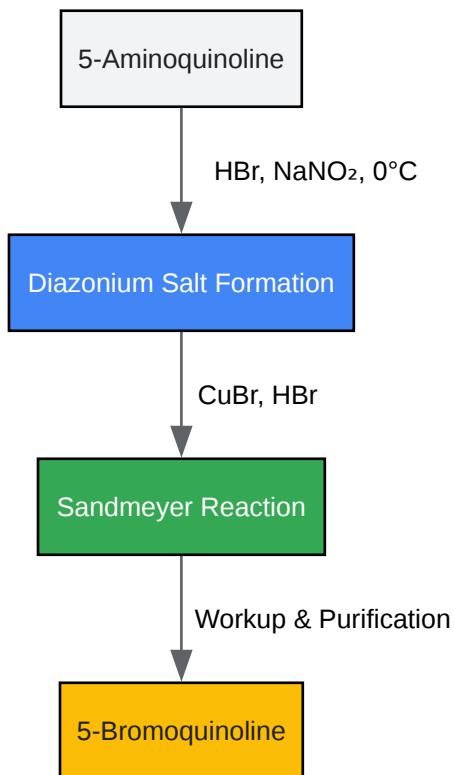
Synthesis of 5-Bromoquinoline

Several synthetic routes for **5-bromoquinoline** have been reported. A common and effective method is the Sandmeyer reaction, starting from 5-aminoquinoline.

Protocol: Synthesis of **5-Bromoquinoline** via Sandmeyer Reaction

- Materials: 5-Aminoquinoline, hydrobromic acid (48%), sodium nitrite, copper(I) bromide, sodium hydroxide solution, ethyl acetate.
- Procedure:

- Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid and cool the solution to 0°C.
- Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature.
- Stir the resulting diazonium salt solution at room temperature for 5 minutes.
- In a separate flask, prepare a hot solution of copper(I) bromide in 48% hydrobromic acid.
- Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
- Stir the resulting mixture at room temperature for 2 hours.
- Basify the reaction mixture with a sodium hydroxide solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield **5-bromoquinoline**.


Characterization Methods

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. The compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
- Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Visualizations

Synthesis Workflow for 5-Bromoquinoline

The following diagram illustrates the synthetic pathway for **5-bromoquinoline** via the Sandmeyer reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbino.com [nbino.com]
- To cite this document: BenchChem. [5-Bromoquinoline: A Comparative Analysis of Theoretical and Experimental Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b189535#theoretical-vs-experimental-properties-of-5-bromoquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com